molecular formula C19H21ClN2O4S B2521017 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1170532-36-1

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2521017
CAS No.: 1170532-36-1
M. Wt: 408.9
InChI Key: LADBNONDWBBTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic organic compound with notable properties and applications in various scientific fields. Known for its complex structure and potential biological activities, this compound has garnered significant interest in chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves several key steps, typically starting with the quinoline core and progressively adding functional groups:

  • Formation of the Tetrahydroquinoline Core: : The initial step usually involves hydrogenation of quinoline derivatives under catalytic conditions to obtain the tetrahydroquinoline core.

  • Acetylation and Methoxylation: : The tetrahydroquinoline is then reacted with 2-methoxyacetyl chloride under basic conditions to introduce the 2-methoxyacetyl group.

  • Sulfonation and Chlorination: : The next step involves sulfonation of the methylbenzene ring with chlorosulfonic acid, followed by chlorination to introduce the chloro group.

Industrial Production Methods

Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and continuous manufacturing may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, to form various oxidized derivatives.

  • Reduction: : Reduction reactions may target the quinoline or sulfonamide functionalities, yielding reduced forms with potentially different biological activities.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the chloro and sulfonamide positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Nucleophilic reagents like amines or thiols and electrophilic reagents such as alkyl halides.

Major Products

  • Oxidized derivatives: : Formation of quinoline N-oxide.

  • Reduced products: : Formation of dihydroquinoline derivatives.

  • Substituted products: : Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in catalytic reactions due to its complex structure and electronic properties.

  • Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, which could be valuable in biochemical research.

  • Molecular Probes: : Used in fluorescence-based assays to study biological processes.

Medicine

  • Drug Development: : Investigated for potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

Industry

  • Material Science: : Explored for use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interactions with biological macromolecules:

  • Molecular Targets: : Binds to specific proteins or enzymes, inhibiting their activity.

  • Pathways Involved: : Can affect signaling pathways by modulating enzyme activity or receptor interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: : A structurally similar compound lacking the methyl group.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide: : Another similar compound without the chloro substitution.

Uniqueness

What sets 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide apart is the specific combination of its functional groups, which may confer unique biological activities and chemical reactivity. This structural uniqueness often translates to distinctive properties in scientific applications, making it a compound of considerable interest.

This is a detailed overview of the compound, touching on its preparation, reactions, applications, mechanism, and uniqueness. Fascinating stuff, right?

Properties

IUPAC Name

5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADBNONDWBBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.